![molecular formula C21H35N2OP B14775547 2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine](/img/structure/B14775547.png)
2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphine group and an oxazoline ring, making it a valuable ligand in coordination chemistry and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine typically involves multiple steps. One common method includes the reaction of 2-bromomethyl-6-(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-pyridine with bis(1,1-dimethylethyl)phosphine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.
Coordination: It acts as a ligand, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and metal salts for coordination reactions. The conditions often involve inert atmospheres and controlled temperatures to ensure the stability of the compound .
Major Products
The major products formed from these reactions include phosphine oxides and metal complexes, which are valuable in various catalytic processes .
Wissenschaftliche Forschungsanwendungen
2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine primarily involves its role as a ligand. It coordinates with metal centers, influencing the electronic and steric properties of the metal, thereby enhancing its catalytic activity. The molecular targets include transition metals, and the pathways involved are related to catalytic cycles in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(1,1-dimethylethyl)phosphine: A simpler phosphine compound used in similar catalytic applications.
1,2-Bis(di-tert-butylphosphinomethyl)ferrocene: Another ligand with a similar phosphine group but different structural features.
1,2-Bis(®-tert-butyl(methyl)phosphino)benzene: A chiral ligand used in asymmetric catalysis.
Uniqueness
2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine is unique due to its combination of a phosphine group and an oxazoline ring, providing distinct steric and electronic properties that enhance its effectiveness as a ligand in various catalytic processes .
Eigenschaften
Molekularformel |
C21H35N2OP |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
ditert-butyl-[[6-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]methyl]phosphane |
InChI |
InChI=1S/C21H35N2OP/c1-19(2,3)17-13-24-18(23-17)16-12-10-11-15(22-16)14-25(20(4,5)6)21(7,8)9/h10-12,17H,13-14H2,1-9H3 |
InChI-Schlüssel |
RNNHGSRRHNPWFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)CP(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


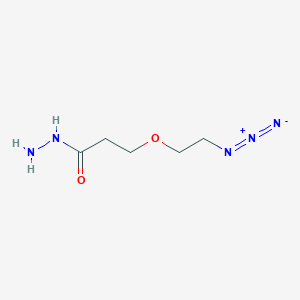
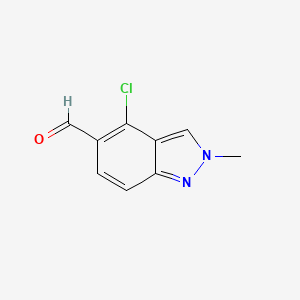
![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
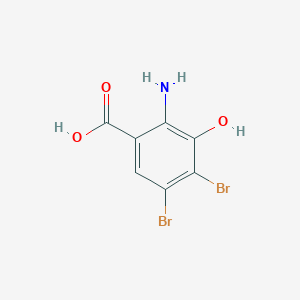
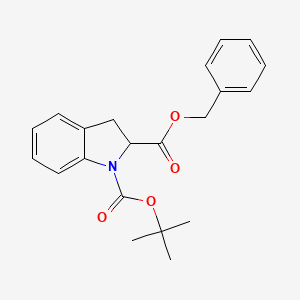


![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)
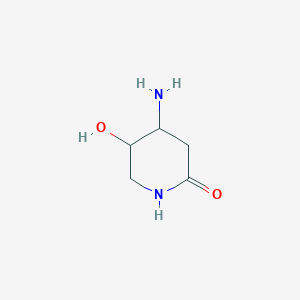
![2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate](/img/structure/B14775521.png)

![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)

